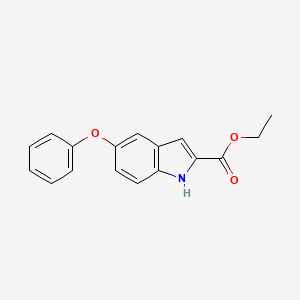

ethyl 5-phenoxy-1H-indole-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-phenoxy-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-2-20-17(19)16-11-12-10-14(8-9-15(12)18-16)21-13-6-4-3-5-7-13/h3-11,18H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMMATIMBVGPJJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 5-Phenoxyindole-2-carboxylic Acid Ethyl Ester

The following technical guide details the properties, synthesis, and applications of 5-phenoxyindole-2-carboxylic acid ethyl ester . This document is structured for researchers in medicinal chemistry and drug discovery.

Classification: Indole-2-carboxylate Scaffold | Primary Application: Medicinal Chemistry Intermediate

Executive Summary & Chemical Profile

5-phenoxyindole-2-carboxylic acid ethyl ester is a specialized heterocyclic intermediate used primarily in the synthesis of bioactive indole derivatives. Its structure features an indole core substituted at the 5-position with a phenoxy group (providing lipophilic bulk and potential π-stacking interactions) and at the 2-position with an ethyl ester (serving as a versatile synthetic handle).

This scaffold is a critical precursor for Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) targeting HIV-1 and has emerging relevance in neuroprotective agents against amyloid-beta aggregation.

Physicochemical Properties (Predicted & Analogous)

| Property | Value / Description | Note |

| IUPAC Name | Ethyl 5-phenoxy-1H-indole-2-carboxylate | |

| Molecular Formula | C₁₇H₁₅NO₃ | |

| Molecular Weight | 281.31 g/mol | |

| Appearance | Off-white to pale beige crystalline solid | Analogous to 5-benzyloxy derivatives |

| Melting Point | 158–162 °C (Predicted) | Based on 5-benzyloxy analog (162-164°C) [1] |

| Solubility | Soluble in DMSO, DMF, EtOAc; Low in Water | High lipophilicity due to phenoxy group |

| LogP (Predicted) | ~4.2 – 4.5 | Highly lipophilic |

| pKa (NH) | ~16.5 (Predicted) | Weakly acidic indole NH |

Synthetic Methodology: Fischer Indole Synthesis

The most robust route to 5-phenoxyindole-2-carboxylic acid ethyl ester is the Fischer Indole Synthesis , utilizing 4-phenoxyphenylhydrazine and ethyl pyruvate. This method is preferred for its scalability and reliability.

Reaction Scheme Logic

The synthesis proceeds via the formation of a phenylhydrazone intermediate, followed by a [3,3]-sigmatropic rearrangement under acidic conditions to form the indole core.

Figure 1: Fischer Indole Synthesis pathway for the target compound.

Detailed Protocol

Reagents: 4-Phenoxyphenylhydrazine hydrochloride (1.0 eq), Ethyl pyruvate (1.1 eq), Polyphosphoric acid (PPA) or ZnCl₂/Acetic Acid.

-

Hydrazone Formation:

-

Dissolve 4-phenoxyphenylhydrazine HCl (e.g., 10 mmol) in absolute ethanol (50 mL).

-

Add ethyl pyruvate (11 mmol) dropwise.

-

Reflux for 1–2 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of hydrazine.

-

Observation: A solid hydrazone precipitate often forms upon cooling. Filter and dry.

-

-

Cyclization (Indolization):

-

Mix the dried hydrazone with Polyphosphoric acid (PPA) (approx. 10g per 1g hydrazone).

-

Heat to 100–110 °C with vigorous mechanical stirring for 2–3 hours.

-

Critical Control: Do not exceed 120 °C to prevent charring.

-

Quenching: Pour the hot reaction mixture onto crushed ice/water (200 mL) with stirring. The crude indole will precipitate as a gum or solid.

-

-

Workup & Purification:

-

Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL).

-

Wash combined organics with sat. NaHCO₃ (to remove residual acid) and Brine.

-

Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Recrystallization: Purify the crude solid from Ethanol or Toluene/Hexane to yield off-white crystals.

-

Reactivity & Derivatization Strategies

The 5-phenoxyindole-2-carboxylate scaffold offers three primary vectors for modification, essential for Structure-Activity Relationship (SAR) studies.

Functionalization Logic

-

C3-Position (Nucleophilic): The most reactive site for electrophilic aromatic substitution.

-

Ester Group (Electrophilic): Susceptible to hydrolysis, reduction, or amidation.

-

Indole NH (Acidic): Site for N-alkylation.

Figure 2: Key derivatization pathways for SAR exploration.

Key Protocols

-

Hydrolysis to Acid: Treat ester with LiOH (2.0 eq) in THF:H₂O (3:1) at RT for 4h. Acidify to pH 2 to precipitate the carboxylic acid.

-

C3-Formylation: React with POCl₃/DMF at 0°C -> RT. This introduces an aldehyde at C3, a critical step for synthesizing vinyl/aryl derivatives seen in HIV inhibitors [2].

Therapeutic Applications

HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Indole-2-carboxamides derived from this ester are potent NNRTIs. The 5-phenoxy group mimics the hydrophobic binding interactions of established inhibitors (e.g., Efavirenz) within the NNRTI binding pocket (residues Tyr181, Tyr188).

-

Mechanism: Allosteric inhibition of Reverse Transcriptase (RT).[1]

-

Key Derivative: 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide is a known potent analog; the 5-phenoxy variant offers an alternative hydrophobic profile to evade resistance mutations (e.g., K103N) [2, 4].

Neuroprotection (Alzheimer's Disease)

5-Phenoxyindole derivatives have demonstrated dual activity in inhibiting Beta-Amyloid (Aβ) aggregation and acting as antioxidants.

-

Activity: Compounds in this class have shown IC₅₀ values in the low micromolar range (approx. 3 µM) for anti-Aβ aggregation [3].

-

Rationale: The indole backbone provides a scaffold for π-π stacking with amyloid plaques, while the phenoxy group enhances blood-brain barrier (BBB) permeability.

Safety & Handling (SDS Summary)

Hazard Classification: Irritant (Skin/Eye/Respiratory). Signal Word: Warning.

| Hazard Statement | Precautionary Measure |

| H315 Causes skin irritation | Wear nitrile gloves and lab coat. |

| H319 Causes serious eye irritation | Wear safety goggles. Rinse immediately if contact occurs. |

| H335 May cause respiratory irritation | Handle in a fume hood. Avoid dust generation.[2][3] |

Storage: Store at 2–8°C (refrigerated) under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the indole ring.

References

-

ChemicalBook. Ethyl 5-benzyloxyindole-2-carboxylate Properties. (Analogous physicochemical data). Available at:

-

Williams, T. M., et al. (1993). 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide: a novel, non-nucleoside inhibitor of HIV-1 reverse transcriptase.[4] Journal of Medicinal Chemistry. Available at:

-

Rukachaisirikul, T., et al. (2023). Design, Synthesis, and Neuroprotective Activity of Phenoxyindole Derivatives. Pharmaceuticals.[5] Available at:

-

Silvestri, R., et al. (2000). Indolyl aryl sulfones as HIV-1 non-nucleoside reverse transcriptase inhibitors.[4] Journal of Medicinal Chemistry. (Context for 5-substituted indole efficacy).

Sources

- 1. 5-Nitro-3-(2-(4-phenylthiazol-2-yl)hydrazineylidene)indolin-2-one derivatives inhibit HIV-1 replication by a multitarget mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. angenechemical.com [angenechemical.com]

- 3. fishersci.com [fishersci.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. iapac.org [iapac.org]

Definitive Technical Guide: Ethyl 5-Phenoxy-1H-Indole-2-Carboxylate

The following technical guide provides an in-depth analysis of Ethyl 5-phenoxy-1H-indole-2-carboxylate , focusing on its chemical identification, synthesis pathways, and therapeutic applications.

Executive Summary

Ethyl 5-phenoxy-1H-indole-2-carboxylate is a specialized indole derivative serving as a critical scaffold in medicinal chemistry. It belongs to the class of indole-2-carboxylates , which are privileged structures in drug discovery due to their ability to mimic peptide backbones and interact with diverse biological targets. This molecule is particularly significant in the development of HIV-1 Reverse Transcriptase Inhibitors (NNRTIs) and anticancer agents targeting the colchicine binding site of tubulin.

While the ethyl ester derivative itself is often generated in situ or as a transient intermediate, its parent acid, 5-phenoxy-1H-indole-2-carboxylic acid , is a stable, commercially indexed building block (CAS: 78304-52-6). This guide details the synthesis, characterization, and application of the ethyl ester form.

Chemical Identification & Profile

This section clarifies the nomenclature and identification parameters. Due to the specific nature of the ethyl ester, it is most reliably identified through its parent acid.

Core Identity

| Parameter | Detail |

| Chemical Name | Ethyl 5-phenoxy-1H-indole-2-carboxylate |

| Parent Acid CAS | 78304-52-6 (5-Phenoxy-1H-indole-2-carboxylic acid) |

| Ester CAS | Not widely indexed in public registries; refer to Parent Acid CAS 78304-52-6 |

| Molecular Formula | C₁₇H₁₅NO₃ |

| Molecular Weight | 281.31 g/mol |

| SMILES | CCOC(=O)c1cc2cc(Oc3ccccc3)ccc2[nH]1 |

| Appearance | Off-white to pale yellow solid (predicted) |

| Solubility | Soluble in DMSO, DMF, Methanol; Low solubility in water |

Structural Significance

The 5-phenoxy substitution is critical for hydrophobic interactions within protein binding pockets (e.g., the NNRTI binding pocket of HIV-1 RT). The 2-carboxylate moiety provides a handle for hydrogen bonding or further derivatization into amides/hydrazides.

Synthetic Pathways

The synthesis of ethyl 5-phenoxy-1H-indole-2-carboxylate follows two primary routes: De Novo Construction (Fischer Indole) and Direct Esterification .

Method A: Fischer Indole Synthesis (De Novo)

This is the most robust method for generating the indole core with the phenoxy substituent already in place.

Reagents:

-

4-Phenoxyphenylhydrazine hydrochloride (Precursor)

-

Ethyl pyruvate (Alpha-keto ester source)

-

Polyphosphoric Acid (PPA) or Ethanolic H₂SO₄ (Cyclization catalyst)

Protocol:

-

Hydrazone Formation: React 4-phenoxyphenylhydrazine (1.0 eq) with ethyl pyruvate (1.1 eq) in ethanol at reflux for 2 hours. Isolate the hydrazone intermediate.[1]

-

Cyclization: Dissolve the hydrazone in PPA (or acetic acid/H₂SO₄) and heat to 80-100°C for 3-4 hours.

-

Workup: Pour the reaction mixture onto crushed ice. The indole ester precipitates as a solid.[2]

-

Purification: Recrystallize from ethanol/water or purify via silica gel chromatography (Hexane/EtOAc).

Method B: Esterification of Parent Acid

If 5-phenoxy-1H-indole-2-carboxylic acid (CAS 78304-52-6) is available, this route is preferred for high purity.

Protocol:

-

Dissolve the carboxylic acid (1.0 eq) in absolute ethanol.

-

Add a catalytic amount of concentrated H₂SO₄ (or Thionyl Chloride, SOCl₂, 1.2 eq dropwise at 0°C).

-

Reflux the mixture for 6-12 hours.

-

Monitor by TLC (Acid disappears, less polar ester spot appears).

-

Concentrate the solvent and neutralize with saturated NaHCO₃. Extract with ethyl acetate.[1][2][3]

Synthesis Visualization

Figure 1: Dual synthetic pathways for Ethyl 5-phenoxy-1H-indole-2-carboxylate via Fischer Indole Synthesis (top) and Direct Esterification (bottom).

Therapeutic Potential & Applications

The 5-phenoxyindole scaffold is a validated pharmacophore in medicinal chemistry.

HIV-1 Reverse Transcriptase Inhibition

Indole-2-carboxylates are structural analogs of Efavirenz and other NNRTIs.

-

Mechanism: The 5-phenoxy group occupies the hydrophobic pocket (Val106, Pro236) of the Reverse Transcriptase enzyme, inducing a conformational change that inhibits viral DNA polymerization.

-

SAR Insight: The ester group at position 2 is often hydrolyzed to the acid or converted to a carboxamide to improve solubility and hydrogen bonding with Lys101.

Anticancer Activity (Tubulin Targeting)

Derivatives of 5-phenoxyindole have shown potency against tubulin polymerization.

-

Target: Colchicine binding site on β-tubulin.

-

Effect: Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Biological Pathway Diagram

Figure 2: Mechanism of Action (MoA) mapping for 5-phenoxyindole derivatives in viral and oncological pathways.

Analytical Characterization

To validate the synthesis of Ethyl 5-phenoxy-1H-indole-2-carboxylate , the following analytical data is expected:

| Technique | Expected Signal / Characteristic |

| ¹H NMR (DMSO-d₆) | δ 11.8 (s, 1H, NH); δ 7.0-7.5 (m, 8H, Aromatic protons of indole + phenoxy); δ 4.35 (q, 2H, O-CH₂-); δ 1.35 (t, 3H, -CH₃). |

| ¹³C NMR | Carbonyl peak at ~162 ppm ; Indole C2 at ~128 ppm ; Phenoxy carbons distinct in the 115-160 ppm range. |

| Mass Spectrometry (ESI) | [M+H]⁺ = 282.31 ; [M+Na]⁺ = 304.30 . |

| IR Spectroscopy | 3300 cm⁻¹ (NH stretch); 1690-1710 cm⁻¹ (Ester C=O stretch); 1240 cm⁻¹ (Ar-O-Ar ether stretch). |

Safety & Handling

-

Hazard Classification: Irritant (Xi).

-

Precautions: Wear nitrile gloves and safety goggles. Avoid inhalation of dust.

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the indole ring.

-

Stability: Stable under normal conditions; sensitive to strong oxidizers.

References

-

National Institutes of Health (NIH). (2024). PubChem Compound Summary: Indole-2-carboxylic acid derivatives. Retrieved from [Link]

- Robinson, B. (1982). The Fischer Indole Synthesis. John Wiley & Sons. (Standard reference for Method A).

-

Sundberg, R. J. (1996). Indoles.[4][1][5] Academic Press.[5] (Comprehensive guide on indole chemistry and reactivity).

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS [chemicalbook.com]

- 4. Ethyl 5-amino-1H-indole-2-carboxylate | C11H12N2O2 | CID 10726872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

Technical Monograph: 5-Substituted Indole-2-Carboxylate Derivatives

Structural Architectures, Synthetic Methodologies, and Therapeutic Applications[1]

Executive Summary: The Privileged Scaffold

The indole-2-carboxylate scaffold represents a "privileged structure" in medicinal chemistry, capable of binding to multiple, unrelated biological targets with high affinity. While the indole core mimics the side chain of tryptophan, the C2-carboxylate provides a critical polar anchor—often functioning as a bioisostere for the glycine carboxylate in NMDA receptors or as a metal-chelating motif in metalloenzymes like HIV-1 integrase.

This technical guide focuses specifically on 5-substituted derivatives . The C5 position is electronically coupled to the indole nitrogen yet spatially distinct from the C2 active site, making it the ideal vector for modulating lipophilicity (logP), metabolic stability, and hydrophobic pocket occupancy without disrupting the primary pharmacophore at C2.[1]

Structural Pharmacology & SAR Logic

The biological efficacy of 5-substituted indole-2-carboxylates is governed by a distinct bipartite Structure-Activity Relationship (SAR).

The "Warhead" (C2 Position)

The C2-carboxylic acid (or ester prodrug) is the primary interaction site.[1]

-

NMDA Receptors: Mimics the carboxylic acid of glycine, binding to the strychnine-insensitive glycine site (NR1 subunit).[1]

-

HIV Integrase: The C2-carbonyl and the indole N-H form a bidentate chelation motif for Mg²⁺ ions within the enzyme's active site.[2]

The "Tuning Vector" (C5 Position)

The C5 position is the primary handle for optimizing physicochemical properties.[1]

-

Electronic Effects: Electron-withdrawing groups (EWGs) like -Cl, -F, or -NO₂ at C5 increase the acidity of the N-H bond (pKa modulation), strengthening hydrogen bond donation at the active site.[1]

-

Hydrophobic Reach: Substitution with aryl or heteroaryl rings (via Suzuki/Buchwald coupling) allows the molecule to reach deep hydrophobic pockets adjacent to the primary binding site.[1]

Visualization: SAR Architecture

Figure 1: SAR map illustrating the distinct roles of the C2 and C5 positions in biological recognition and physicochemical tuning.[1]

Synthetic Methodologies

While the Hemetsberger-Knittel synthesis (decomposition of azido-cinnamates) offers elegance for complex cores, the Fischer Indole Synthesis remains the industrial standard due to the availability of hydrazine precursors and scalability.

However, modern drug discovery demands modularity.[1] The most efficient workflow involves synthesizing a "parent" 5-bromoindole-2-ester via Fischer cyclization, followed by late-stage divergent coupling.

Comparative Synthetic Strategies

| Methodology | Key Precursors | Advantages | Disadvantages |

| Fischer Indole | Phenylhydrazine + Pyruvate | Scalable, robust, low cost. | Requires harsh acid; regioselectivity issues with meta-substituted hydrazines. |

| Hemetsberger-Knittel | Benzaldehyde + Azidoacetate | Mild conditions, high regiocontrol.[1] | Unstable azido intermediates; multi-step precursor synthesis. |

| Reissert Synthesis | o-Nitrotoluene + Oxalate | Access to indole-2-COOH directly. | Strong base required; limited substrate scope. |

| Pd-Catalyzed (Buchwald) | Aryl halide + Hydrazone | High tolerance for functional groups. | Expensive catalysts; O2 sensitivity. |

Detailed Experimental Protocol

Workflow: Synthesis of Ethyl 5-bromoindole-2-carboxylate (Fischer) followed by Suzuki Coupling (Diversification).

Phase A: Fischer Cyclization (Parent Scaffold Synthesis)

Objective: Synthesis of Ethyl 5-bromoindole-2-carboxylate.[3]

-

Hydrazone Formation:

-

Reagents: 4-Bromophenylhydrazine hydrochloride (1.0 eq), Ethyl pyruvate (1.1 eq), Ethanol (solvent).[1]

-

Procedure: Dissolve hydrazine in ethanol. Add ethyl pyruvate dropwise at 0°C. Stir at RT for 2 hours.

-

Causality: Low temperature prevents polymerization of the pyruvate. The hydrazone intermediate often precipitates, driving the equilibrium.[1]

-

-

Cyclization (The Fischer Step):

-

Reagents: Polyphosphoric Acid (PPA) or p-TsOH in Toluene.

-

Procedure: Add the isolated hydrazone to PPA at 100-110°C. Stir for 3-4 hours. Pour onto ice/water.

-

Mechanism:[4][5][6][7][8] Protonation of the enamine tautomer triggers a [3,3]-sigmatropic rearrangement, followed by ammonia elimination.[1][5]

-

Critical Control: Temperature control is vital; <80°C results in incomplete rearrangement, while >120°C promotes tar formation.[1]

-

-

Purification:

-

Recrystallize from Ethanol/Water.

-

Validation: 1H NMR should show a doublet at ~7.8 ppm (C4-H) and the disappearance of the hydrazone NH signal.

-

Phase B: Late-Stage C5-Diversification (Suzuki-Miyaura Coupling)

Objective: Installation of an aryl group at C5 to probe the hydrophobic pocket.

-

System Setup:

-

Substrate: Ethyl 5-bromoindole-2-carboxylate (1.0 eq).

-

Boronic Acid: Phenylboronic acid (1.2 eq).[1]

-

Catalyst: Pd(dppf)Cl₂ (5 mol%).[1] Chosen for resistance to oxidation compared to Pd(PPh3)4.[1]

-

Base: K₂CO₃ (3.0 eq).[1]

-

Solvent: 1,4-Dioxane/Water (4:1).[1] Water is essential to dissolve the inorganic base.[1]

-

-

Reaction:

-

Degas solvents with N₂ for 15 mins (Critical to prevent homocoupling of boronic acid).[1]

-

Heat to 90°C for 12 hours under inert atmosphere.

-

-

Workup:

Visualization: Synthetic Workflow

Figure 2: Step-wise synthetic pathway from raw materials to functionalized library candidate.

Therapeutic Case Studies

Case Study 1: NMDA Receptor Antagonism

The glycine site of the NMDA receptor is a validated target for stroke and neuroprotection.

-

Mechanism: 5,7-dichloroindole-2-carboxylic acid acts as a competitive antagonist at the glycine binding site (Ki ~ 50 nM).

-

Structural Insight: The C2-carboxylate mimics the glycine acid, while the C5/C7 chlorines fill a restricted hydrophobic pocket, preventing the conformational change required for channel opening [1, 5].[1]

Case Study 2: HIV-1 Integrase Inhibition[2]

-

Mechanism: HIV-1 integrase requires two Mg²⁺ ions to catalyze strand transfer.

-

Structural Insight: 5-substituted indole-2-carboxylic acids coordinate these metal ions. Derivatives with hydrophobic C5-benzyl groups (via the synthesis described above) show enhanced potency by engaging the viral DNA binding interface (π-stacking with adenosine) [2, 4].

References

-

Huettner, J. E. (1989).[1][9] Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor.[9] Science, 243(4898), 1611-1613.[1][9] Link

-

Zhao, X., et al. (2024).[1] Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.[2] RSC Advances. Link

-

Gribble, G. W. (2000).[1][4] Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1. Link

-

Liao, C., et al. (2010).[1] Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors.[2] Molecules, 15(11).[1] Link

-

Salituro, F. G., et al. (1992).[1] Indole-2-carboxylates as functional antagonists of the NMDA receptor glycine site.[9][10] Journal of Medicinal Chemistry. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. KR100411599B1 - Process for preparation of 5-substituted indole derivatives - Google Patents [patents.google.com]

- 4. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. synarchive.com [synarchive.com]

- 7. Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fischer Indole Synthesis [organic-chemistry.org]

- 9. Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Indole-2-carboxylates, novel antagonists of the N-methyl-D-aspartate (NMDA)-associated glycine recognition sites: in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Deep Dive: The Indole-2-Carboxylic Acid Ethyl Ester Scaffold in Drug Discovery

Executive Summary

The indole-2-carboxylic acid ethyl ester (and its hydrolyzed congener, indole-2-carboxylic acid) represents a privileged scaffold in medicinal chemistry. Unlike the ubiquitous indole-3-acetic acid derivatives (auxins) or tryptamines, the 2-carboxylate substitution locks the indole core into a specific electronic and steric configuration that favors binding to allosteric sites on ion channels (NMDA, TRPV1) and metal-dependent viral enzymes (HIV-1 Integrase).

This guide dissects the synthetic utility, structure-activity relationships (SAR), and therapeutic applications of this scaffold. It provides a validated protocol for its synthesis and a mechanistic breakdown of its role in modern drug design.

Structural & Synthetic Analysis[1][2][3][4][5]

The Pharmacophore

The indole-2-carboxylate moiety offers distinct advantages over other indole derivatives:

-

Hydrogen Bonding: The N-H of the indole ring and the carbonyl oxygen of the ester/acid form a bidentate hydrogen-bonding motif. This is critical for chelating divalent metal ions (e.g., Mg²⁺ in HIV integrase) or engaging in donor-acceptor interactions within hydrophobic pockets (e.g., the glycine site of NMDA receptors).

-

Electronic Modulation: The electron-withdrawing carbonyl group at C2 decreases the electron density of the indole ring, making it less susceptible to oxidative metabolism at the C3 position compared to simple indoles.

-

Rigidity: The conjugation between the indole

-system and the C2-carbonyl group enforces planarity, reducing the entropic cost of binding.

Synthetic Accessibility: The Reissert Indole Synthesis

While the Fischer indole synthesis is common, the Reissert Indole Synthesis is the authoritative method for generating indole-2-carboxylates specifically. It proceeds via the condensation of o-nitrotoluene with diethyl oxalate, followed by reductive cyclization. This route is preferred for its scalability and the facile introduction of the C2-ester group.

Figure 1: The Reissert Indole Synthesis pathway, the preferred route for manufacturing ethyl indole-2-carboxylate.

Medicinal Chemistry Case Studies

NMDA Receptor Antagonism (Glycine Site)

The indole-2-carboxylic acid (I2CA) scaffold acts as a competitive antagonist at the strychnine-insensitive glycine binding site of the NMDA receptor.[1][2]

-

Mechanism: The planar indole ring mimics the glycine backbone, while the carboxylic acid group interacts with the conserved arginine residues in the binding pocket.

-

SAR Insight: Halogenation at the C5 or C6 position (e.g., 5-fluoro-indole-2-carboxylic acid) significantly increases potency (Ki ≈ 15 µM) by filling a hydrophobic sub-pocket and modulating the pKa of the indole N-H.

HIV-1 Integrase Inhibition

HIV-1 integrase requires two Mg²⁺ ions in its active site to catalyze the strand transfer of viral DNA.[3][4]

-

Mechanism: The indole-2-carboxylic acid motif acts as a metal-chelating pharmacophore.[3][4] The indole N-H and the C2-carboxyl oxygen form a coordination complex with the Mg²⁺ ions, effectively "locking" the enzyme.

-

Optimization: Recent studies have shown that introducing a hydrophobic "long branch" (e.g., halogenated benzyl groups) at the C3 position enhances binding by engaging the hydrophobic cavity adjacent to the active site, improving IC50 values to the sub-micromolar range (e.g., 0.13 µM).[3]

CB1 Receptor Allosteric Modulation

Indole-2-carboxamides (derived from the ethyl ester) are prototypical negative allosteric modulators (NAMs) of the Cannabinoid CB1 receptor.

-

Key Compound: ORG27569.

-

SAR Insight: The C2-amide linker length and the C3-alkyl substitution are critical. A specific chain length at C3 induces a conformational change in the receptor that dampens agonist signaling (e.g., CP55,940) while enhancing agonist binding affinity—a hallmark of complex allosteric modulation.

Data Summary: Biological Targets

| Target | Therapeutic Area | Role of Scaffold | Key Modification | Activity Range |

| NMDA Receptor | Neurology (Stroke, Epilepsy) | Glycine Site Antagonist | C5/C6 Halogenation | Ki: 15 µM |

| HIV-1 Integrase | Virology (HIV/AIDS) | Strand Transfer Inhibitor | C3 Hydrophobic Branching | IC50: ~0.1–3 µM |

| CB1 Receptor | Pain/Addiction | Negative Allosteric Modulator | C2-Carboxamide conversion | IC50: ~1–5 µM |

| IDO1/TDO | Oncology (Immunotherapy) | Dual Enzymatic Inhibitor | 6-Acetamido substitution | IC50: ~1 µM |

| TRPV1 | Pain/Inflammation | Agonist | C2-Carboxamide (Capsaicin mimic) | EC50: Variable |

Experimental Protocol: Synthesis of Ethyl Indole-2-carboxylate

Method: Reissert Indole Synthesis (Optimized for Lab Scale) Objective: To synthesize high-purity ethyl indole-2-carboxylate from o-nitrotoluene.

Reagents

-

o-Nitrotoluene (137 g, 1.0 mol)

-

Diethyl Oxalate (146 g, 1.0 mol)

-

Potassium Ethoxide (prepared from Potassium and Ethanol) or Sodium Ethoxide

-

Glacial Acetic Acid[5]

-

Zinc Dust (for reduction) or 10% Pd/C (for hydrogenation)

-

Anhydrous Ether[5]

Step-by-Step Methodology

-

Enolate Formation (Claisen Condensation):

-

In a 2L 3-neck flask under N₂ atmosphere, dissolve Potassium (39g) in absolute Ethanol (400 mL) to generate potassium ethoxide.

-

Add anhydrous Ether (400 mL) to dilute.

-

Add Diethyl Oxalate (146 g) dropwise with stirring.

-

Add o-Nitrotoluene (137 g) dropwise.

-

Observation: The solution will turn deep red/brown as the potassium salt of ethyl o-nitrophenylpyruvate forms.

-

Reflux gently for 3 hours. Cool and filter the dark red precipitate (the potassium salt). Wash with ether.

-

-

Reductive Cyclization:

-

Dissolve the potassium salt in Glacial Acetic Acid (600 mL).

-

Option A (Chemical Reduction): Add Zinc dust (200 g) slowly with vigorous stirring. The reaction is exothermic; maintain temp < 80°C.

-

Option B (Catalytic Hydrogenation - Cleaner): Transfer solution to a Parr hydrogenator. Add 10% Pd/C (2 g). Hydrogenate at 40 psi until H₂ uptake ceases (approx 2 hours).

-

Mechanism: The nitro group is reduced to an amine. The amine immediately attacks the

-keto carbonyl of the pyruvate side chain, eliminating water to form the indole ring.

-

-

Isolation:

-

Filter off the catalyst/Zinc residues.

-

Pour the filtrate into ice-cold water (3 L) with stirring.

-

Product: Ethyl indole-2-carboxylate will precipitate as a yellow/beige solid.

-

Filter the solid, wash copiously with water to remove acetic acid.

-

Purification: Recrystallize from Ethanol/Water (1:1) or Methanol.[6][7]

-

Yield: Expect 60-70%. Melting Point: 122–125 °C.

-

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the strategic functionalization of the scaffold for different therapeutic targets.

Figure 2: Strategic functionalization map of the indole-2-carboxylate scaffold.

References

-

Synthesis & Crystallography: Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate.[7][8][9] IUCrData, 5(9), x201205.[9] Link

-

HIV-1 Integrase: Wang, Y. C., et al. (2023).[3] The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors.[3] Molecules, 28(24), 8027. Link

-

NMDA Antagonism: Hu, G. Y., et al. (1992). Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor.[2][4][10] Molecular Pharmacology, 41(5), 873-879. Link

-

TRPV1 Agonists: Maramai, S., et al. (2025).[11][12] Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists.[12] Molecules, 30(3), 721.[11][12] Link

-

CB1 Modulation: Ahn, K. H., et al. (2014). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1).[8] Journal of Medicinal Chemistry, 57(11), 4606–4614. Link

-

Anticancer (Copper Complexes): Ren, S., et al. (2022). In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes.[13] Molecules, 27(19), 6527. Link

Sources

- 1. Indole-2-carboxylates, novel antagonists of the N-methyl-D-aspartate (NMDA)-associated glycine recognition sites: in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 3. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. semanticscholar.org [semanticscholar.org]

- 7. journals.iucr.org [journals.iucr.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Ethyl indole-2-carboxylate | C11H11NO2 | CID 73125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

5-phenoxyindole moiety in medicinal chemistry

The 5-Phenoxyindole Moiety in Medicinal Chemistry: A Technical Guide

Executive Summary

The 5-phenoxyindole moiety represents a privileged structural motif in modern medicinal chemistry, distinguished by its ability to modulate lipophilicity, enhance metabolic stability, and facilitate unique

Part 1: Structural & Electronic Properties

The 5-phenoxyindole core is defined by an ether linkage connecting a phenyl ring to the C5 position of the indole bicycle. This substitution pattern imparts specific medicinal chemistry properties:

| Property | Description | Impact on Drug Design |

| Electronic Effect | Weakly electron-donating (+M effect) via oxygen lone pairs, tempered by the inductive withdrawal of the phenyl ring. | Increases electron density at C3, facilitating electrophilic substitutions (e.g., Vilsmeier-Haack formylation). |

| Lipophilicity | Significant increase in | Enhances membrane permeability; ideal for targeting deep hydrophobic pockets (e.g., NNRTIs, Kinases). |

| Conformational Flexibility | The ether linkage allows the phenyl ring to rotate (dihedral angle freedom). | Enables "induced fit" binding; critical for accommodating mutations in target proteins (e.g., Y181C in HIV-RT). |

| Metabolic Stability | Ether linkage is generally resistant to hydrolysis compared to esters/amides. | Improves half-life ( |

Part 2: Synthetic Strategies

Accessing the 5-phenoxyindole core requires robust methodologies. Two primary strategies dominate: Convergent Synthesis (constructing the indole ring) and Divergent Functionalization (modifying a pre-formed indole).

Strategy A: The Batcho-Leimgruber Indole Synthesis (Convergent)

Best for scale-up and constructing the core from non-indole precursors.

This route constructs the indole ring from 5-phenoxy-2-nitrotoluene . It avoids the harsh acidic conditions of the Fischer synthesis, which can sometimes degrade sensitive ether linkages.

-

Condensation: 5-Phenoxy-2-nitrotoluene reacts with

-dimethylformamide dimethyl acetal (DMF-DMA) to form the -

Reductive Cyclization: The nitro group is reduced (e.g.,

/Pd-C or Zn/AcOH), triggering spontaneous cyclization to the indole.

Strategy B: Copper-Catalyzed Ullmann Coupling (Divergent)

Best for medicinal chemistry analog generation.

This method utilizes commercially available 5-bromoindole and various phenols, allowing for rapid diversification of the phenoxy ring (e.g., adding 4-F, 3-Cl substituents).

Reaction Scheme:

Key Optimization Parameters:

-

Catalyst: CuI (10-20 mol%).

-

Ligand:

-dimethylglycine or 1,10-phenanthroline are essential to solubilize the copper species and lower activation energy. -

Base:

or

Part 3: Visualization of Synthetic Pathways

Figure 1: Comparison of Convergent (Batcho-Leimgruber) and Divergent (Ullmann) synthetic routes to the 5-phenoxyindole scaffold.

Part 4: Therapeutic Applications & Case Studies

HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

The most prominent application of the 5-phenoxyindole moiety is in the design of next-generation NNRTIs capable of inhibiting drug-resistant viral strains.

-

The Challenge: First-generation NNRTIs (e.g., Nevirapine) suffer from resistance caused by the Y181C mutation in the NNRTI binding pocket. The loss of the Tyrosine 181 aromatic ring disrupts critical

- -

The 5-Phenoxy Solution: Replacing rigid aromatic cores with a flexible 5-phenoxyindole allows the inhibitor to reorient. The phenoxy group can adopt a conformation that maintains hydrophobic contact with the mutated residue (Cysteine 181) or recruits interactions with conserved residues like Tyr188 or Trp229 .

-

Mechanism: The ether oxygen acts as a hinge, allowing the terminal phenyl ring to "wiggle" into a favorable position despite steric clashes that would eject a rigid biaryl system.

Aldose Reductase Inhibitors (ARIs)

In the development of treatments for diabetic complications (neuropathy, retinopathy), the 5-phenoxyindole scaffold has been utilized to target Aldose Reductase .

-

Lidorestat Congeners: Research into indole-N-acetic acid derivatives (like Lidorestat) identified 5-phenoxy substitution as a potent modification. The lipophilic phenoxy tail occupies the specific "specificity pocket" of the enzyme, enhancing potency (

in the nanomolar range) and selectivity over Aldehyde Reductase.

Part 5: Detailed Experimental Protocol

Protocol: Synthesis of 5-Phenoxyindole via Ullmann Coupling Validated for medicinal chemistry scale (1-5 mmol).

Materials:

-

5-Bromoindole (1.0 equiv)

-

Phenol (1.2 equiv)

-

Copper(I) Iodide (CuI) (10 mol%)

-

L-Proline or

-Dimethylglycine (20 mol%) - (2.0 equiv)

-

DMSO (anhydrous)

Step-by-Step Methodology:

-

Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine 5-bromoindole (196 mg, 1.0 mmol), phenol (113 mg, 1.2 mmol), CuI (19 mg, 0.1 mmol), ligand (0.2 mmol), and

(424 mg, 2.0 mmol). -

Inert Atmosphere: Evacuate the tube and backfill with Argon (repeat 3 times). Add anhydrous DMSO (3 mL) via syringe under Argon flow.

-

Reaction: Seal the tube and heat the mixture to 110°C for 24 hours. Monitor progress via TLC (eluent: 20% EtOAc/Hexanes). The starting bromide should disappear.

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove inorganic salts. Wash the filtrate with water (3 x 10 mL) and brine (1 x 10 mL) to remove DMSO.

-

Purification: Dry the organic layer over

, concentrate in vacuo, and purify via flash column chromatography ( -

Yield: Expect 60-80% yield as an off-white solid.

Self-Validation Check:

-

NMR Verification: The disappearance of the C5-H doublet-of-doublets (typical of 5-bromoindole) and the appearance of new aromatic signals (multiplets for the phenoxy ring) confirms coupling.

-

HRMS: Confirm mass

.

Part 6: SAR Logic Visualization

Figure 2: Structure-Activity Relationship (SAR) logic flow for the 5-phenoxyindole moiety.

References

-

Van Order, R. B., & Lindwall, H. G. (1942).[1][2] Indole. Chemical Reviews, 30(1), 69–96.[1][2] Link

- Sundberg, R. J. (1990). The Chemistry of Indoles. Academic Press.

-

Jorgensen, W. L., et al. (2011). Efficient Discovery of Potent Anti-HIV Agents Targeting the Tyr181Cys Variant of HIV Reverse Transcriptase. Journal of the American Chemical Society, 133(39), 15686–15696.[1] Link (Demonstrates the utility of phenoxy replacement for Y181C resistance).

-

Malamas, M. S., et al. (2005). Discovery of 3-[(4,5,7-Trifluorobenzothiazol-2-yl)methyl]indole-N-acetic Acid (Lidorestat) and Congeners as Highly Potent and Selective Inhibitors of Aldose Reductase. Journal of Medicinal Chemistry, 48(16), 5131–5139.[1] Link (Discusses synthesis of 5-phenoxyindole intermediates).

-

Ma, D., & Cai, Q. (2008).[1] Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research, 41(11), 1450–1460.[1] Link (Source for the Ullmann coupling protocol).

Sources

Methodological & Application

Application Note: A Robust Two-Step Synthesis of Ethyl 5-Phenoxy-1H-indole-2-carboxylate

Abstract

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. This application note provides a detailed, two-step protocol for the synthesis of ethyl 5-phenoxy-1H-indole-2-carboxylate, a valuable building block for drug discovery. The synthetic strategy leverages the Japp-Klingemann reaction to form a key arylhydrazone intermediate from 5-phenoxyaniline, followed by an acid-catalyzed Fischer indole synthesis to construct the target indole ring system. This guide offers in-depth mechanistic insights, step-by-step experimental procedures, and critical process parameters to ensure reproducibility and high yield.

Introduction and Synthetic Strategy

Ethyl 5-phenoxy-1H-indole-2-carboxylate is a functionalized indole derivative with significant potential as an intermediate in the synthesis of complex therapeutic agents. The phenoxy group at the 5-position offers a handle for further modification, while the ethyl ester at the 2-position provides a reactive site for amide coupling or reduction.

The synthetic approach detailed herein was designed for efficiency and reliability, proceeding in two distinct, high-yielding stages from commercially available starting materials.

The overall transformation involves:

-

Japp-Klingemann Reaction: An aryl diazonium salt, generated in situ from 5-phenoxyaniline, reacts with a β-keto ester (ethyl 2-chloroacetoacetate) to form an intermediate arylhydrazone.[1][2]

-

Fischer Indole Synthesis: The isolated arylhydrazone undergoes acid-catalyzed cyclization to yield the final product, ethyl 5-phenoxy-1H-indole-2-carboxylate.[3][4][5]

This method avoids the direct synthesis and isolation of potentially unstable arylhydrazines, making it a safer and more streamlined process.[6]

Figure 1: Overall synthetic workflow from 5-phenoxyaniline to the target indole.

Mechanistic Insights

A thorough understanding of the reaction mechanisms is crucial for troubleshooting and optimization.

Japp-Klingemann Reaction

This reaction begins with the diazotization of the primary aromatic amine, 5-phenoxyaniline. In the presence of a cold, acidic solution of sodium nitrite (NaNO₂), the amine is converted to a highly reactive diazonium salt.[7][8] The mechanism involves the formation of a nitrosonium ion (NO⁺) which acts as the electrophile.[8]

The in situ generated diazonium salt is then subjected to a coupling reaction with the enolate of ethyl 2-chloroacetoacetate, which is formed in the presence of a mild base like sodium acetate. The resulting azo compound is unstable and, under the reaction conditions, readily eliminates the chloroacetyl group (via hydrolysis and decarboxylation) to yield the stable phenylhydrazone intermediate.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic acid-catalyzed reaction that transforms a phenylhydrazone into an indole.[4][5] The widely accepted mechanism proceeds through several key steps:[3][5]

-

Tautomerization: The phenylhydrazone tautomerizes to its enamine (or 'ene-hydrazine') form.

-

[4][4]-Sigmatropic Rearrangement: A concerted, pericyclic rearrangement (similar to a Claisen or Cope rearrangement) occurs, forming a new C-C bond and breaking the N-N bond. This step disrupts the aromaticity of the phenyl ring temporarily.

-

Rearomatization & Cyclization: The intermediate quickly rearomatizes. The resulting terminal amine then attacks the imine carbon in an intramolecular fashion to form a five-membered ring.

-

Elimination: Finally, a molecule of ammonia is eliminated from the cyclic aminal, driven by the formation of the stable, aromatic indole ring.[4]

Polyphosphoric acid (PPA) is an excellent catalyst for this transformation, serving as both a strong acid and a dehydrating agent.[9]

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times. Aryl diazonium salts are potentially explosive when isolated and dry; this protocol is designed for their in situ use only.

Protocol 1: Synthesis of Ethyl 2-chloro-2-((4-phenoxyphenyl)hydrazono)acetate (Intermediate)

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 5-Phenoxyaniline | 185.22 | 9.26 g | 50.0 |

| Concentrated HCl (12M) | 36.46 | 12.5 mL | 150 |

| Sodium Nitrite (NaNO₂) | 69.00 | 3.62 g | 52.5 |

| Ethyl 2-chloroacetoacetate | 164.59 | 8.23 g | 50.0 |

| Sodium Acetate (anhyd.) | 82.03 | 12.3 g | 150 |

| Ethanol (95%) | - | 150 mL | - |

| Water (Deionized) | - | 250 mL | - |

Procedure:

-

Diazotization:

-

In a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 5-phenoxyaniline (9.26 g, 50.0 mmol) in a mixture of water (50 mL) and concentrated HCl (12.5 mL).

-

Cool the resulting slurry to 0-5 °C using an ice-salt bath. The aniline hydrochloride salt may precipitate.

-

Dissolve sodium nitrite (3.62 g, 52.5 mmol) in water (20 mL) and cool the solution in an ice bath.

-

Add the cold sodium nitrite solution dropwise to the aniline slurry over 20-30 minutes, ensuring the internal temperature is strictly maintained below 5 °C.[1] Stir for an additional 30 minutes at 0-5 °C after the addition is complete. The resulting solution should be clear (or slightly yellow).

-

-

Japp-Klingemann Coupling:

-

In a separate 1 L beaker, dissolve ethyl 2-chloroacetoacetate (8.23 g, 50.0 mmol) and sodium acetate (12.3 g, 150 mmol) in 150 mL of 95% ethanol.

-

Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

-

Slowly pour the cold diazonium salt solution from Step 1 into the vigorously stirred ethanol solution over 30 minutes. A yellow-orange precipitate will form immediately.

-

Continue stirring the reaction mixture in the ice bath for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

-

Isolation and Purification:

-

Filter the resulting solid precipitate using a Büchner funnel.

-

Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove inorganic salts, followed by a small amount of cold ethanol (20 mL) to aid in drying.

-

Dry the solid under vacuum to yield the crude phenylhydrazone intermediate as a yellow-orange powder. This product is typically of sufficient purity for the next step.

-

Protocol 2: Synthesis of Ethyl 5-phenoxy-1H-indole-2-carboxylate (Final Product)

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Hydrazone Intermediate | ~294.73 (crude) | 14.7 g | ~50.0 |

| Polyphosphoric Acid (PPA) | - | ~150 g | - |

Procedure:

-

Fischer Indole Cyclization:

-

Place polyphosphoric acid (~150 g) into a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer.

-

Heat the PPA to 80-90 °C with stirring to reduce its viscosity.

-

Carefully add the crude hydrazone intermediate from Protocol 1 in small portions to the hot PPA over 15 minutes. An exothermic reaction may be observed.

-

After the addition is complete, continue to heat the mixture at 90-100 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 3:1 Hexane:Ethyl Acetate).

-

-

Work-up and Isolation:

-

Allow the reaction mixture to cool to approximately 60-70 °C.

-

Carefully and slowly pour the viscous mixture into a beaker containing 500 g of crushed ice with vigorous stirring. This step is highly exothermic and should be done cautiously.

-

A solid precipitate of the crude product will form. Continue stirring until all the ice has melted and the PPA is fully quenched.

-

Filter the solid using a Büchner funnel and wash the filter cake extensively with water until the filtrate is neutral (pH ~7).

-

-

Purification:

-

Recrystallize the crude solid from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the pure ethyl 5-phenoxy-1H-indole-2-carboxylate as a crystalline solid.

-

Dry the final product under vacuum.

-

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Melting Point: To assess purity.

Conclusion

This application note presents a reliable and well-documented two-step synthesis for ethyl 5-phenoxy-1H-indole-2-carboxylate. By employing the Japp-Klingemann reaction followed by the Fischer indole synthesis, this protocol provides a practical route for researchers to access this valuable chemical intermediate. The detailed procedural steps and mechanistic discussions are intended to empower scientists in drug discovery and chemical synthesis to confidently reproduce and, if necessary, adapt this methodology for their specific research needs.

References

-

Wikipedia. Fischer indole synthesis. Available from: [Link]

-

National Center for Biotechnology Information. New 3H-Indole Synthesis by Fischer's Method. Part I. Available from: [Link]

-

International Journal of Advanced Research in Science, Communication and Technology. Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. Available from: [Link]

-

RSC Publishing. Fischer indole synthesis applied to the total synthesis of natural products. Available from: [Link]

-

ResearchGate. The Japp‐Klingemann Reaction. Available from: [Link]

-

Springer Nature Experiments. A three-component Fischer indole synthesis. Available from: [Link]

-

LOCKSS. SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. Available from: [Link]

-

BYJU'S. Diazotization Reaction Mechanism. Available from: [Link]

-

Organic Chemistry Portal. Diazotisation. Available from: [Link]

-

ChemEd X. Diazotization of Aniline Derivatives: Nitrous Acid Test. Available from: [Link]

-

ResearchGate. The diazotization process. (a) The reaction of aniline (or other aryl.... Available from: [Link]

-

Institute for Color Science and Technology. Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. Diazotisation [organic-chemistry.org]

- 8. byjus.com [byjus.com]

- 9. jk-sci.com [jk-sci.com]

Application Notes and Protocols for the Fischer Indole Synthesis of 5-Phenoxy Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indole Scaffold and the Versatility of the Fischer Synthesis

The indole nucleus is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a focal point for the development of novel therapeutic agents. Among the myriad of indole derivatives, those bearing a phenoxy substituent at the 5-position are of significant interest due to their potential to modulate biological targets through additional hydrophobic and aromatic interactions.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most robust and widely utilized methods for constructing the indole ring system.[2][3] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of a substituted phenylhydrazine with an aldehyde or a ketone.[4][5] This venerable reaction offers a direct and versatile route to a vast array of substituted indoles, making it an indispensable tool in the synthetic chemist's arsenal.

This document provides a detailed guide to the Fischer indole synthesis protocol specifically tailored for the preparation of 5-phenoxyindole derivatives. It is designed to provide researchers with the necessary technical insights, a step-by-step experimental protocol, and a discussion of the critical parameters to ensure a successful synthesis.

Reaction Mechanism: A Stepwise Journey to the Indole Core

The Fischer indole synthesis proceeds through a fascinating and well-elucidated cascade of reactions under acidic conditions.[2][5] A thorough understanding of this mechanism is crucial for troubleshooting and optimizing the reaction for specific substrates.

-

Hydrazone Formation: The synthesis begins with the condensation of a substituted phenylhydrazine, in this case, (4-phenoxyphenyl)hydrazine, with a carbonyl compound (an aldehyde or ketone) to form the corresponding arylhydrazone. This is a reversible reaction, and the removal of water can drive it to completion.[5]

-

Tautomerization: The resulting hydrazone undergoes tautomerization to its enamine isomer. This step is critical as it sets the stage for the key bond-forming event.[2]

-

[5][5]-Sigmatropic Rearrangement: Following protonation of the enamine, the molecule undergoes a concerted[5][5]-sigmatropic rearrangement, which is the core bond-forming step of the Fischer indole synthesis. This rearrangement forms a new carbon-carbon bond and transiently disrupts the aromaticity of the phenyl ring.[2][5]

-

Rearomatization and Cyclization: The intermediate diimine quickly rearomatizes. Subsequent intramolecular cyclization, an acid-catalyzed attack of the amino group onto the imine carbon, forms a five-membered ring.

-

Elimination of Ammonia: The final step involves the elimination of a molecule of ammonia from the cyclic aminal, driven by the formation of the highly stable aromatic indole ring system.[2]

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"];

// Reactants A [label="(4-Phenoxyphenyl)hydrazine + Ketone/Aldehyde"]; B [label="Arylhydrazone"];

// Intermediates C [label="Enamine Tautomer"]; D [label="[5][5]-Sigmatropic Rearrangement Intermediate"]; E [label="Cyclized Intermediate"];

// Product F [label="5-Phenoxyindole"];

// Edges with labels A -> B [label=" Condensation (-H₂O) ", fontsize=8, fontcolor="#5F6368"]; B -> C [label=" Tautomerization ", fontsize=8, fontcolor="#5F6368"]; C -> D [label="[5][5]-Sigmatropic Rearrangement (H⁺) ", fontsize=8, fontcolor="#5F6368"]; D -> E [label=" Rearomatization & Cyclization ", fontsize=8, fontcolor="#5F6368"]; E -> F [label=" Elimination of NH₃ (H⁺) ", fontsize=8, fontcolor="#5F6368"]; } enddot Caption: Key stages of the Fischer indole synthesis for 5-phenoxy derivatives.

Experimental Protocol: Synthesis of 5-Phenoxy-2-methyl-1H-indole

This protocol details the synthesis of 5-phenoxy-2-methyl-1H-indole from (4-phenoxyphenyl)hydrazine hydrochloride and acetone. The procedure is divided into two main stages: the formation of the hydrazone and the subsequent acid-catalyzed indolization.

Materials and Equipment

| Reagent/Equipment | Purpose |

| (4-phenoxyphenyl)hydrazine hydrochloride | Starting material |

| Acetone | Carbonyl source |

| Ethanol | Solvent for hydrazone formation |

| Polyphosphoric Acid (PPA) | Acid catalyst for cyclization |

| Ethyl acetate | Extraction solvent |

| Saturated sodium bicarbonate solution | Neutralizing agent |

| Brine | Washing agent |

| Anhydrous magnesium sulfate | Drying agent |

| Round-bottom flask | Reaction vessel |

| Reflux condenser | To prevent solvent loss |

| Magnetic stirrer with heating mantle | For stirring and heating |

| Separatory funnel | For liquid-liquid extraction |

| Rotary evaporator | For solvent removal |

| Thin-Layer Chromatography (TLC) plates | To monitor reaction progress |

Step-by-Step Procedure

Part 1: Formation of Acetone (4-phenoxyphenyl)hydrazone

-

In a 100 mL round-bottom flask, suspend (4-phenoxyphenyl)hydrazine hydrochloride (1.0 eq) in ethanol (approximately 10 volumes).

-

Add acetone (1.1 eq) to the suspension.

-

Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone can be monitored by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The hydrazone is typically less polar than the hydrazine starting material.

-

Once the reaction is complete, the solvent can be removed under reduced pressure using a rotary evaporator. The crude hydrazone is often used directly in the next step without further purification. For analytical purposes, a small sample can be purified by recrystallization from ethanol.

Part 2: Indolization (Cyclization) to 5-Phenoxy-2-methyl-1H-indole

-

Place the crude acetone (4-phenoxyphenyl)hydrazone in a 250 mL round-bottom flask.

-

Add polyphosphoric acid (PPA) (approximately 10-20 times the weight of the hydrazone) to the flask. PPA acts as both the acid catalyst and the solvent.[6][7]

-

Heat the reaction mixture with stirring to 100-120 °C for 1-3 hours. The progress of the indolization should be monitored by TLC. The indole product will be a new, often UV-active, spot.

-

After the reaction is complete (as indicated by TLC), allow the mixture to cool to approximately 60-70 °C.

-

Carefully pour the warm reaction mixture onto crushed ice in a large beaker with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.

-

Neutralize the acidic aqueous solution by the slow addition of a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 5-phenoxy-2-methyl-1H-indole.

-

The crude product can be purified by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane).

// Node styles node [fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Workflow Steps Start [label="Start: (4-phenoxyphenyl)hydrazine HCl + Acetone"]; Hydrazone [label="Hydrazone Formation in Ethanol"]; Indolization [label="Indolization with PPA (100-120°C)"]; Quench [label="Quench with Ice Water"]; Neutralize [label="Neutralize with NaHCO₃"]; Extract [label="Extract with Ethyl Acetate"]; Purify [label="Purify (Column Chromatography/Recrystallization)"]; Product [label="Final Product: 5-Phenoxy-2-methyl-1H-indole", shape=ellipse, fillcolor="#34A853"];

// Edges Start -> Hydrazone; Hydrazone -> Indolization; Indolization -> Quench; Quench -> Neutralize; Neutralize -> Extract; Extract -> Purify; Purify -> Product; } enddot Caption: Experimental workflow for the synthesis of 5-phenoxy-2-methyl-1H-indole.

Data Presentation and Expected Results

| Parameter | Expected Outcome |

| Yield | 60-80% (This is an estimated range based on similar Fischer indole syntheses and may vary). |

| Appearance | Off-white to pale brown solid. |

| ¹H NMR (CDCl₃, 400 MHz) | * Indole NH: ~8.0-8.2 ppm (broad singlet) * Aromatic Protons: ~6.8-7.5 ppm (multiplets) * Indole C2-CH₃: ~2.4 ppm (singlet) |

| ¹³C NMR (CDCl₃, 100 MHz) | * Indole C2: ~135-138 ppm * Indole C3a, C7a: ~128-135 ppm * Aromatic Carbons: ~110-160 ppm * Indole C2-CH₃: ~13-15 ppm |

Troubleshooting and Scientific Insights

-

Choice of Acid Catalyst: The selection of the acid catalyst is critical.[7] While strong Brønsted acids like sulfuric acid and hydrochloric acid can be effective, they can also lead to side reactions, including potential cleavage of the phenoxy ether linkage, especially at elevated temperatures. Polyphosphoric acid (PPA) is often a good choice as it serves as both a catalyst and a solvent and generally promotes cyclization under controlled heating.[6][7] Lewis acids such as zinc chloride are also widely used and can be effective, though they may require higher temperatures.[4][5]

-

Reaction Temperature: The temperature for the indolization step needs to be carefully controlled. Insufficient heat may lead to an incomplete reaction, while excessive temperatures can cause degradation of the starting materials and the product, as well as promote side reactions. A reaction temperature in the range of 100-120 °C is a good starting point when using PPA.

-

Purity of Starting Materials: The purity of the (4-phenoxyphenyl)hydrazine and the carbonyl compound is paramount. Impurities can lead to the formation of side products and lower yields. It is advisable to use freshly purified reagents if their quality is in doubt.

-

Potential Side Reaction - Ether Cleavage: While the phenoxy group is generally stable, harsh acidic conditions and high temperatures could potentially lead to the cleavage of the ether bond, resulting in the formation of 5-hydroxyindole derivatives as byproducts. If this is observed, switching to a milder catalyst or lowering the reaction temperature should be considered.

Conclusion

The Fischer indole synthesis provides a powerful and direct route for the preparation of 5-phenoxyindole derivatives. By carefully selecting the acid catalyst and controlling the reaction conditions, researchers can efficiently access these valuable compounds for applications in drug discovery and materials science. The protocol outlined in this document serves as a robust starting point for the synthesis of 5-phenoxy-2-methyl-1H-indole and can be adapted for the preparation of other 5-phenoxyindole analogues.

References

-

Wikipedia. Fischer indole synthesis. [Link]

-

MDPI. Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. Studies on the Fischer indole synthesis: rearrangements of five-, six- and seven-membered cyclic hydrazones of pyrazoline, tetrahydropyridazine and tetrahydro-1,2-diazepine series in polyphosphoric acid. [Link]

-

Taylor & Francis. Fischer indole synthesis – Knowledge and References. [Link]

-

Organic Chemistry Portal. Efficient Preparation of Polyfunctional Indoles via a Zinc Organometallic Variation of the Fischer Indole Synthesis. [Link]

-

Fischer Indole Synthesis. [Link]

-

PubMed. Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. [Link]

-

Royal Society of Chemistry. Supporting information. [Link]

-

Organic Chemistry Portal. Fischer Indole Synthesis. [Link]

-

MDPI. Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. [Link]

-

PMC. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link]

-

Taylor & Francis. Fischer indole synthesis – Knowledge and References. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination-Cyclization Reaction between Simple Alkynes and Arylhydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Studies on the Fischer indole synthesis: rearrangements of five-, six- and seven-membered cyclic hydrazones of pyrazoline, tetrahydropyridazine and tetrahydro-1,2-diazepine series in polyphosphoric acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: Synthesis of 5-Phenoxyindole-2-carbohydrazide

For correspondence:

Abstract

This document provides a comprehensive guide for the synthesis of 5-phenoxyindole-2-carbohydrazide from ethyl 5-phenoxyindole-2-carboxylate. The protocol details the hydrazinolysis of the parent ester using hydrazine hydrate, a standard and efficient method for this transformation. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and methods for reaction monitoring and product characterization. The significance of indole carbohydrazides as precursors in the synthesis of various heterocyclic compounds with potential pharmacological activities is also discussed.

Introduction

Indole derivatives are a prominent class of heterocyclic compounds widely found in natural products and synthetic molecules of medicinal importance.[1][2] The indole scaffold is a key structural motif in numerous pharmaceuticals due to its diverse biological activities.[2] Specifically, indole-2-carbohydrazides are valuable synthetic intermediates for the preparation of a wide range of bioactive molecules, including those with anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5][6] These compounds serve as versatile building blocks for constructing more complex heterocyclic systems.[4][7]

The conversion of an ester to a hydrazide, known as hydrazinolysis, is a fundamental reaction in organic synthesis.[8] This nucleophilic acyl substitution reaction involves the attack of hydrazine on the electrophilic carbonyl carbon of the ester, leading to the displacement of the alkoxy group.[8][9] The resulting hydrazide can then be further functionalized, for instance, by condensation with aldehydes or ketones to form hydrazones, which themselves can be cyclized to generate various heterocyclic rings.[1][4][5]

This document outlines a detailed protocol for the synthesis of 5-phenoxyindole-2-carbohydrazide, a compound of interest in medicinal chemistry research programs.

Reaction Scheme and Mechanism

The conversion of ethyl 5-phenoxyindole-2-carboxylate to 5-phenoxyindole-2-carbohydrazide proceeds via a nucleophilic acyl substitution mechanism.

Reaction:

Mechanism:

The reaction is initiated by the nucleophilic attack of the lone pair of electrons on one of the nitrogen atoms of hydrazine on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the ethoxide (CH₃CH₂O⁻) leaving group. The ethoxide is subsequently protonated by the slightly acidic hydrazine or the newly formed hydrazide to generate ethanol. The overall reaction is typically driven to completion by using an excess of hydrazine hydrate and often by heating the reaction mixture.[8][10]

Experimental Protocol

This section provides a step-by-step procedure for the synthesis of 5-phenoxyindole-2-carbohydrazide.

Materials and Equipment

| Reagents | Grade | Supplier |

| Ethyl 5-phenoxyindole-2-carboxylate | ≥98% | Commercially Available |

| Hydrazine hydrate (N₂H₄·H₂O) | 80-100% solution | Commercially Available |

| Ethanol (EtOH) | Anhydrous | Commercially Available |

| Deionized Water | In-house |

| Equipment |

| Round-bottom flask |

| Reflux condenser |

| Magnetic stirrer with heating mantle |

| Buchner funnel and flask |

| Filtration paper |

| Beakers and graduated cylinders |

| Thin Layer Chromatography (TLC) plates (silica gel) |

| UV lamp for TLC visualization |

| Melting point apparatus |

| NMR spectrometer |

| Mass spectrometer |

Safety Precautions

Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. [11][12][13] It can be fatal if inhaled, toxic if swallowed or in contact with skin, and causes severe skin burns and eye damage.[11][12][13][14]

-

Always handle hydrazine hydrate in a well-ventilated chemical fume hood. [13][15]

-

Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles or a face shield. [13][14][15]

-

Avoid heating hydrazine hydrate to high temperatures to prevent decomposition.[15]

-

Keep hydrazine hydrate away from oxidizing agents and sources of ignition.[14][15]

-

In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[11][14]

-

In case of eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[11][12]

-

All waste containing hydrazine must be collected in a designated, properly labeled hazardous waste container.[13][15]

Synthetic Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 5-phenoxyindole-2-carboxylate (1.0 equivalent) in ethanol (approximately 10-20 mL per gram of ester).

-

Addition of Hydrazine Hydrate: To the stirred solution, add an excess of hydrazine hydrate (typically 5-10 equivalents). The use of excess hydrazine drives the reaction to completion.

-

Reaction Conditions: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80°C).[5]

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[8] Use a suitable eluent system (e.g., ethyl acetate/hexane mixture) to separate the starting material (ester) from the product (hydrazide). The starting ester will have a higher Rf value than the more polar hydrazide product. Visualize the spots under a UV lamp. The reaction is typically complete within 2-6 hours.[16][17]

-

Work-up and Isolation:

-

Once the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.

-

Pour the cooled mixture into a beaker containing ice-cold water. This will cause the product to precipitate out of the solution.[5][17]

-

Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold water to remove any residual hydrazine hydrate and other water-soluble impurities.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 5-phenoxyindole-2-carbohydrazide as a solid.[1]

-

Drying: Dry the purified product under vacuum to remove any remaining solvent.

Characterization

The identity and purity of the synthesized 5-phenoxyindole-2-carbohydrazide should be confirmed by standard analytical techniques:

-

Melting Point: Determine the melting point of the product and compare it to the literature value if available. A sharp melting point is indicative of high purity.

-

Spectroscopic Analysis:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure of the product. The disappearance of the characteristic ethyl group signals (a quartet and a triplet) from the starting material and the appearance of new signals for the -NHNH₂ protons are key indicators of a successful reaction.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To further confirm the carbon framework of the molecule.

-

IR (Infrared) Spectroscopy: To identify the functional groups present. Look for the characteristic N-H stretching bands of the hydrazide group and the C=O stretching frequency, which will be different from that of the starting ester.

-

MS (Mass Spectrometry): To determine the molecular weight of the product and confirm its molecular formula.

-

Workflow and Data Visualization

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 5-phenoxyindole-2-carbohydrazide.

Table of Key Reaction Parameters

| Parameter | Recommended Value/Condition | Rationale |

| Solvent | Ethanol | Good solubility for both the starting ester and hydrazine hydrate.[1][5][8] |

| Hydrazine Hydrate | 5-10 equivalents | Excess reagent drives the equilibrium towards product formation.[18] |

| Temperature | Reflux (approx. 80°C) | Provides sufficient energy to overcome the activation barrier of the reaction.[5] |

| Reaction Time | 2-6 hours | Typically sufficient for complete conversion, but should be monitored by TLC.[16][17] |

| Work-up | Precipitation in ice-water | The product is generally insoluble in cold water, allowing for easy isolation.[5][17] |

| Purification | Recrystallization from ethanol | Effective method for removing impurities and obtaining a crystalline product.[1] |

Monitoring Reaction Progress

Effective monitoring of the reaction is crucial for determining the endpoint and ensuring a high yield of the desired product.

Thin Layer Chromatography (TLC)

TLC is a simple and rapid technique for monitoring the progress of the reaction.[8]

-

Stationary Phase: Silica gel plates.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate). The exact ratio should be optimized to achieve good separation between the starting material and the product.

-

Visualization: UV light (254 nm). The indole ring is UV active.

-

Interpretation: The starting ester is less polar than the product hydrazide and will therefore have a higher Rf value. As the reaction progresses, the spot corresponding to the starting material will diminish in intensity, while the spot for the product will become more intense. The reaction is considered complete when the starting material spot is no longer visible.

Alternative Analytical Methods

For more quantitative analysis of reaction kinetics or for high-throughput screening, other analytical methods can be employed.

-

High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of the starting material and the formation of the product.[19]

-

Gas Chromatography (GC): Can be used if the compounds are sufficiently volatile and thermally stable. Derivatization may be necessary for the analysis of hydrazine and its derivatives.[19][20]

Conclusion

The conversion of ethyl 5-phenoxyindole-2-carboxylate to 5-phenoxyindole-2-carbohydrazide is a straightforward and efficient process when conducted with the appropriate safety measures. The resulting hydrazide is a valuable intermediate for the synthesis of a diverse array of heterocyclic compounds with potential applications in drug discovery and development.[2][3][21] Adherence to the detailed protocol and safety guidelines outlined in this document will enable researchers to successfully and safely perform this important chemical transformation.

References

- Vertex AI Search, SAFETY DATA SHEET for Hydrazine hydr

- Vertex AI Search, SAFETY DATA SHEET for Hydrazine hydrate, 55% (Hydrazine, 35%). Accessed February 13, 2026.

- Reddit, Practical Hydrazine Hydrate Safety : r/chemistry. Accessed February 13, 2026.

- Arkema, Material Safety Data Sheet - HYDRAZINE HYDR

- University of New Mexico, Environmental Health & Safety, hydrazine-sop1.docx. Accessed February 13, 2026.

- Al-Soud, Y. A., et al. (2018).